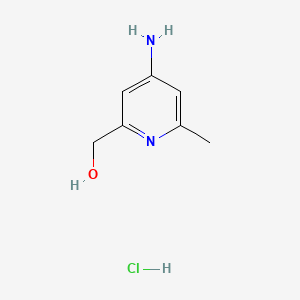
(4-Amino-6-methylpyridin-2-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-6-methylpyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-6-methylpyridin-2-yl)methanol hydrochloride typically involves the reaction of 4-amino-6-methylpyridine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a solvent such as methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-6-methylpyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-Amino-6-methylpyridin-2-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Amino-6-methylpyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Amino-6-methylpyridin-3-yl)methanol: Similar in structure but with a different position of the amino group.
(6-Bromo-pyridin-2-yl)methanol: Contains a bromine atom instead of an amino group.
Pyridoxine (Vitamin B6): A related compound with similar structural features.
Uniqueness
(4-Amino-6-methylpyridin-2-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H11ClN2O |
|---|---|
Molekulargewicht |
174.63 g/mol |
IUPAC-Name |
(4-amino-6-methylpyridin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5-2-6(8)3-7(4-10)9-5;/h2-3,10H,4H2,1H3,(H2,8,9);1H |
InChI-Schlüssel |
LIIYSSJTGCQUHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate](/img/structure/B13466183.png)
![methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride](/img/structure/B13466190.png)
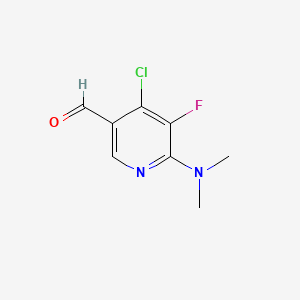
![2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid](/img/structure/B13466211.png)
![Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13466212.png)
![Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13466215.png)

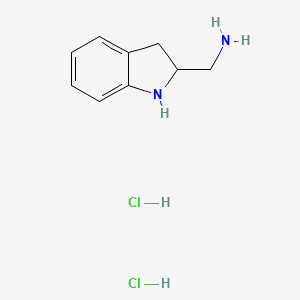
![tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate](/img/structure/B13466221.png)
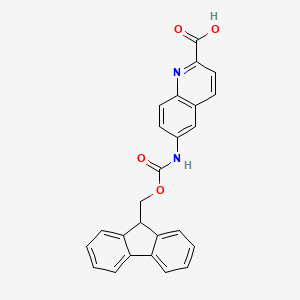
![3-Hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13466232.png)

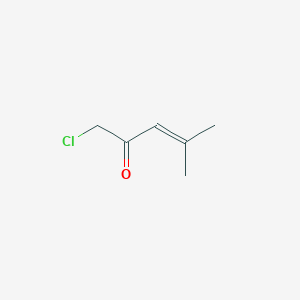
![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
